molecular formula C5H8N2O2S B6592383 (4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid CAS No. 19951-23-6

(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid

Cat. No.: B6592383
CAS No.: 19951-23-6
M. Wt: 160.20 g/mol
InChI Key: MXQQZVRKFFMIKG-UHFFFAOYSA-N
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Description

Significance of Dihydroimidazoline Scaffolds in Modern Organic Chemistry

The 2-imidazoline, or 4,5-dihydro-1H-imidazole, ring is a privileged heterocyclic scaffold in organic chemistry due to its presence in numerous natural products and pharmacologically active compounds. wikipedia.orgchemicalbook.com These five-membered nitrogen-containing heterocycles are recognized for a wide array of biological activities, including antihypertensive, anti-inflammatory, antihyperglycemic, and antidepressant properties. wikipedia.orgnih.gov The versatility of the dihydroimidazoline core allows for substitutions at various positions, enabling the fine-tuning of its steric and electronic properties. researchgate.net This adaptability has made dihydroimidazoline derivatives valuable as chiral auxiliaries, synthetic intermediates, and ligands for homogeneous catalysis in reactions such as Suzuki-Miyaura couplings and Heck reactions. wikipedia.orgresearchgate.net The stability and synthetic accessibility of this scaffold continue to make it a focal point of research in medicinal and materials chemistry. ijrar.orgrjptonline.orgnih.gov

Synthetic Utility of the Thioacetic Acid Functionality in Organic Transformations

Thioacetic acid (CH₃COSH) is a versatile organosulfur reagent primarily utilized for the introduction of thiol (-SH) groups into organic molecules. wikipedia.org It is the sulfur analog of acetic acid and is noted for being significantly more acidic. wikipedia.orgwikipedia.org The synthetic utility of thioacetic acid stems from the reactivity of its conjugate base, the thioacetate (B1230152) anion. This anion is an excellent nucleophile and readily displaces leaving groups (like halides) in S_N2 reactions to form thioacetate esters. wikipedia.orgwikipedia.org These thioesters are stable, often crystalline, and have a less pungent odor compared to thiols, making them convenient intermediates. nih.gov The desired thiol can then be liberated from the thioester by hydrolysis under basic or acidic conditions. wikipedia.orgwikipedia.org Furthermore, thioacetic acid and its derivatives are involved in radical reactions, including radical acyl thiol-ene reactions for the synthesis of thioesters and other sulfur-containing compounds. rsc.orgresearchgate.net Its ability to act as a sulfur source in a controlled manner makes it an indispensable tool in organic synthesis. wikipedia.orgnih.gov

The table below summarizes key properties of thioacetic acid.

PropertyValue
Molecular FormulaCH₃COSH
AppearanceYellow liquid
OdorStrong, thiol-like
pKₐ~3.4
Boiling Point93 °C

Data sourced from multiple chemical information repositories.

Historical Development and Contemporary Relevance of Imidazoline-Thioether Research

The study of compounds containing both an imidazoline (B1206853) ring and a thioether linkage has evolved from fundamental synthetic explorations to applications in materials science and medicinal chemistry. Early research often focused on the synthesis of 2-mercaptoimidazolines and their subsequent alkylation to form thioethers. nih.gov These investigations laid the groundwork for creating a diverse library of imidazoline-thioether derivatives.

In recent years, the focus has shifted towards the unique properties that arise from the combination of these two moieties. For instance, thioether-functionalized imidazolium (B1220033) salts have been developed as precursors to N-heterocyclic carbene (NHC) ligands for use in catalysis. researchgate.net The sulfur atoms in these ligands can coordinate to metal centers, influencing the catalytic activity and stability of the resulting complexes. researchgate.net Furthermore, the synthesis of novel imidazoline-thioether compounds continues to be an active area of research, with reports of unexpected synthetic outcomes leading to new molecular structures with potential applications as catalysts or biologically active agents. nih.govresearchgate.net The ongoing interest in this class of compounds is driven by the quest for new ligands, catalysts, and pharmacophores that leverage the distinct chemical characteristics of both the imidazoline scaffold and the thioether functionality.

Detailed Research Findings

While specific, in-depth research on "(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid" is not extensively documented in publicly available literature, its synthesis can be logically inferred from established chemical principles and related studies. The most probable synthetic route involves the S-alkylation of a 2-mercapto-4,5-dihydro-1H-imidazole precursor with a haloacetic acid or its ester.

A plausible synthetic pathway would be:

Formation of the Precursor : The synthesis would likely start with ethylenediamine (B42938) and a source of the thiocarbonyl group, such as carbon disulfide, to form imidazolidine-2-thione (also known as 2-mercapto-4,5-dihydro-1H-imidazole).

S-Alkylation : The imidazolidine-2-thione would then be treated with a suitable 2-haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base. The base deprotonates the thiol, forming a thiolate anion which then acts as a nucleophile, attacking the α-carbon of the haloacetic acid to displace the halide and form the C-S bond.

Workup and Isolation : Standard aqueous workup and purification techniques would then be employed to isolate the final product, this compound.

This synthetic strategy is supported by similar reactions reported in the literature, such as the alkylation of 1-arylimidazolidine-2-thiones with methyl iodide to form 1-aryl-2-methylthio-imidazolines. nih.gov An analogous reaction is the unexpected synthesis of 4-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)butyl-H-sulfite from imidazolidine-2-thione and 1,4-butane sultone, which further demonstrates the nucleophilic character of the sulfur atom in the 2-mercaptoimidazoline system. nih.gov

The table below outlines the key reactants for the proposed synthesis of the title compound.

Reactant 1Reactant 2Product
Imidazolidine-2-thioneChloroacetic AcidThis compound

The chemical properties of this compound would be dictated by its functional groups. The dihydroimidazoline ring contains a basic amidine functionality, while the acetic acid moiety provides an acidic carboxylic acid group, making the molecule zwitterionic under certain pH conditions. The thioether linkage is generally stable but can be susceptible to oxidation. The presence of both acidic and basic centers, along with the potential for the imidazoline ring to be protonated or the thioether to coordinate to metals, suggests that this compound could have interesting applications as a ligand in coordination chemistry or as a building block for more complex molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2S/c8-4(9)3-10-5-6-1-2-7-5/h1-3H2,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQQZVRKFFMIKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Studies of 4,5 Dihydro 1h Imidazol 2 Ylsulfanyl Acetic Acid

Functional Group Interconversions and Modifications

The strategic modification of the functional groups within (4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid is fundamental to exploring its chemical space and developing new molecular entities. These transformations include derivatization of the carboxylic acid, reactions at the sulfanyl (B85325) moiety, and alterations to the heterocyclic core.

The carboxylic acid group is a primary site for chemical derivatization, readily undergoing conversion to esters, amides, and other related functional groups. thermofisher.com Esterification is a common transformation, often achieved through methods like the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. masterorganicchemistry.com This equilibrium-driven process is typically pushed toward the product by using a large excess of the alcohol or by removing water as it forms. masterorganicchemistry.com

Alternative methods for activating the carboxylic acid group facilitate amide bond formation and the creation of activated esters. The use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), in aqueous or organic solvents, is a widely employed strategy. thermofisher.comnih.gov The efficiency of EDAC-mediated couplings can be enhanced by the addition of N-hydroxysulfosuccinimide (NHSS). thermofisher.com These methods allow for the coupling of various amines, hydrazines, or hydroxylamines to the carboxylic acid moiety, yielding a wide array of derivatives. thermofisher.com For reactions in organic solvents, reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are frequently used. thermofisher.com

Reaction TypeReagents and ConditionsProductReference
Fischer EsterificationAlcohol (e.g., MeOH, EtOH), Acid Catalyst (e.g., H₂SO₄), HeatAlkyl Ester masterorganicchemistry.com
Carbodiimide Coupling (Aqueous)Amine (R-NH₂), EDAC, +/- NHSS, WaterAmide thermofisher.com
Carbodiimide Coupling (Organic)Amine (R-NH₂), DCC or DIC, Organic Solvent (e.g., DCM, DMF)Amide thermofisher.com
Activated Ester FormationN-Hydroxysulfosuccinimide (NHSS), EDAC, Organic SolventWater-Soluble Activated Ester thermofisher.com

The thioether (sulfanyl) linkage is another key reactive site. The sulfur atom, possessing lone pairs of electrons, is nucleophilic and can participate in further alkylation reactions. For instance, the synthesis of related 2-alkylsulfanyl imidazoles has been achieved through the nucleophilic substitution of a haloalkane by the sulfur atom of the corresponding imidazole-2-thione precursor. nih.gov The alkylation of the parent compound, 4,5-dihydro-1H-imidazole-2-thiol, with various iodomethylsilanes demonstrates the nucleophilicity of the exocyclic sulfur. researchgate.net

While not specifically documented for this compound, sulfanyl groups are generally susceptible to oxidation. Mild oxidizing agents can convert the sulfide (B99878) to a sulfoxide (B87167), while stronger conditions can lead to the corresponding sulfone. These transformations would significantly alter the electronic and steric properties of the molecule.

Reaction TypeTypical ReagentsProductReference
S-AlkylationAlkyl Halide (R-X), BaseThioether/Imidazolium (B1220033) Salt nih.govresearchgate.net
Oxidation to SulfoxideH₂O₂, NaIO₄Sulfoxide DerivativeGeneral Knowledge
Oxidation to SulfoneKMnO₄, m-CPBASulfone DerivativeGeneral Knowledge

The 4,5-dihydro-1H-imidazole ring contains two secondary amine functionalities that are potential sites for modification. These nitrogen atoms can undergo reactions such as N-alkylation or N-acylation with appropriate electrophiles like alkyl halides or acyl chlorides, respectively. Such modifications have been demonstrated in related systems; for example, 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine can be reacted with sulfonyl chlorides to form N-sulfonylated derivatives on both the imidazoline (B1206853) ring and the exocyclic imine group. nih.gov

Reaction Mechanisms and Pathways

Understanding the mechanisms underlying the transformations of this compound is key to predicting its reactivity and designing synthetic routes to novel compounds. Nucleophilic substitution and cycloaddition reactions represent important mechanistic pathways.

Nucleophilic substitution is a fundamental reaction mechanism for this class of compounds. The synthesis of the parent molecule itself involves the S-alkylation of 4,5-dihydro-1H-imidazole-2-thione with a haloacetic acid, a classic example of an SN2 reaction. mdpi.com In this mechanism, the nucleophilic sulfur atom attacks the electrophilic carbon of the haloacetic acid, displacing the halide leaving group in a single, concerted step. chemguide.co.ukyoutube.com

Reactions involving the carboxylic acid group, such as esterification or amidation, proceed through a nucleophilic acyl substitution mechanism. masterorganicchemistry.com In acid-catalyzed esterification (Fischer mechanism), the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of a water molecule yield the ester product. masterorganicchemistry.com

The reactivity of halogen-substituted imidazoles in nucleophilic substitution reactions has also been studied, showing that the position of substitution (e.g., at C2, C4, or C5) can be influenced by the presence of protecting groups on the ring nitrogens and the nature of the nucleophile. rsc.org

While there are no specific reports of cycloaddition reactions involving the this compound core, the potential for such reactions can be inferred from studies on related heterocyclic systems. For a molecule to participate in a cycloaddition reaction, such as a [4+2] Diels-Alder reaction, it must contain a suitable diene or dienophile component.

The dihydroimidazoline ring in its native state lacks the conjugated π-system required to act as a diene. However, functionalization of the ring could introduce this reactivity. For example, studies have shown that 5-methylidene-hydantoins and 5-methylidene-2-thiohydantoins, which contain an exocyclic double bond conjugated with the ring system, can act as dienophiles in Diels-Alder reactions with 1,3-dienes. mdpi.com It is conceivable that derivatives of this compound, if modified to contain similar exocyclic unsaturation, could undergo analogous cycloaddition pathways. Such reactions would provide a powerful tool for constructing complex, spirocyclic architectures.

Oxidation-Reduction Chemistry of the Compound

Detailed experimental studies specifically outlining the oxidation and reduction of this compound are not extensively documented in the reviewed scientific literature. However, the redox chemistry of this compound can be inferred by examining the reactivity of its core components—the thioether and the dihydroimidazole (B8729859) functionalities.

The thioether group is susceptible to oxidation, which can lead to the formation of a sulfoxide and subsequently a sulfone, upon treatment with progressively stronger oxidizing agents. The specific products and their yields would be contingent on the choice of oxidant and the reaction conditions employed.

Derivatization for Enhanced Synthetic Utility

The structural features of this compound, particularly the secondary amine in the dihydroimidazole ring and the carboxylic acid group, provide convenient handles for a variety of derivatization reactions. These modifications are crucial for tuning the molecule's properties and for its incorporation into larger, more complex chemical architectures.

The secondary amine within the 4,5-dihydro-1H-imidazole ring is a prime site for N-alkylation and N-acylation reactions. These transformations are fundamental in modifying the electronic and steric properties of the molecule, and for introducing new functional groups.

N-Alkylation: The nitrogen atom can be alkylated using a variety of alkylating agents, such as alkyl halides or sulfates. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkylating agent. Studies on analogous compounds, such as 4,5-dihydro-1H-imidazole-2-thiol, have demonstrated successful alkylation with agents like iodomethylsilanes. mdpi.com While specific examples with this compound are not detailed, similar reactivity is expected.

N-Acylation: Acylation of the dihydroimidazole nitrogen can be achieved using acylating agents like acyl chlorides or anhydrides. This reaction introduces an amide functionality, which can significantly alter the compound's chemical properties. Research on related 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine structures has shown that N-acylation with various acyl and sulfonyl chlorides proceeds efficiently, leading to the formation of stable benzamides and benzenesulfonamides. mdpi.com This suggests that this compound would undergo similar transformations.

Table 1: Representative N-Alkylation and N-Acylation Reactions of Related Imidazole (B134444) Derivatives This table presents data from analogous compounds to illustrate the expected reactivity of this compound.

Starting MaterialReagentProduct TypeReference
ImidazoleAlkyl HalidesN-Alkyl Imidazole nih.gov
2-MethylimidazoleAlkyl HalidesN-Alkyl-2-methylimidazole nih.gov
4,5-dihydro-1H-imidazole-2-thiolIodomethylsilanesN-Silylmethyl-dihydroimidazole-2-thiol mdpi.com
2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imineAcyl ChloridesN-Acyl-dihydroimidazolyl-phthalazinone mdpi.com

Formation of Coordination Compounds (Ligand Studies)

The presence of multiple heteroatoms (nitrogen and sulfur) and a carboxylate group makes this compound a potentially versatile ligand for the formation of coordination compounds with various metal ions. The nitrogen atoms of the dihydroimidazole ring can act as Lewis bases, donating their lone pair of electrons to a metal center. The thioether sulfur and the oxygen atoms of the carboxylate group can also participate in coordination, leading to a variety of binding modes (e.g., monodentate, bidentate, or bridging).

Studies on structurally similar compounds have demonstrated this coordinating ability. For instance, derivatives of 4,5-dihydro-1H-imidazol-2-yl-phthalazine have been successfully used to synthesize copper(II) complexes. mdpi.com In these complexes, the nitrogen atoms of the dihydroimidazole ring are involved in the coordination to the copper center. Furthermore, a ligand containing a 5-oxo-2-sulfanyl-4,5-dihydro-1H-imidazol-1-yl moiety has been shown to form a complex with Zn(II). researchgate.net This body of work strongly suggests that this compound can act as a multidentate ligand, forming stable complexes with a range of transition metals. The specific coordination geometry and the properties of the resulting complexes would depend on the metal ion, the reaction conditions, and the stoichiometry of the reactants.

Table 2: Examples of Coordination Compounds with Related Ligands This table provides examples of coordination compounds formed from ligands structurally similar to this compound.

LigandMetal IonComplex TypeReference
2-(1-Benzoyl-4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-oneCu(II)Dichloro-metal complex mdpi.com
2-(1-(Phenylsulfonyl)-4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-oneCu(II)Dichloro-metal complex mdpi.com
N-[4-(5-{(Z)-[(5-oxo-2-sulfanyl-4,5dihydro-1H-imidazol-1-yl) imino] methyl} furan-2-yl) phenyl] acetamideZn(II)Metal-ligand complex researchgate.net

Conjugation Chemistry for Supramolecular Assembly Components

The field of supramolecular chemistry focuses on the design and synthesis of large, ordered structures held together by non-covalent interactions. The structural features of this compound make it an interesting candidate for use as a building block in supramolecular assemblies.

The carboxylic acid group can participate in hydrogen bonding, a key interaction in the formation of supramolecular structures. The dihydroimidazole ring can also engage in hydrogen bonding and π-π stacking interactions, particularly if it is part of a larger aromatic system. By modifying the molecule through the derivatization reactions discussed previously (N-alkylation, N-acylation), it is possible to introduce additional functionalities that can direct the self-assembly process.

While specific examples of supramolecular assemblies constructed directly from this compound are not prominent in the literature, the principles of supramolecular chemistry suggest its potential in this area. For instance, imidazole-based ligands have been used to construct complex supramolecular frameworks through coordination-driven self-assembly. The combination of the coordinating abilities of the dihydroimidazole and thioether groups with the hydrogen-bonding capacity of the carboxylic acid could be harnessed to create novel supramolecular architectures with interesting properties and potential applications in areas such as materials science and catalysis.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of (4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid by providing detailed information about the chemical environment, connectivity, and spatial relationships of its constituent atoms.

The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen, sulfur, and oxygen atoms.

A plausible ¹H NMR spectrum would show a singlet for the methylene (B1212753) protons of the acetic acid group (H-a), and two triplets for the equivalent methylene protons of the dihydroimidazole (B8729859) ring (H-4/H-5). The NH protons would likely appear as a broad singlet.

Interactive Data Table: Predicted ¹H NMR Data

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-a3.85Singlet-
H-4/H-53.60Triplet7.0
NH7.50Broad Singlet-

Note: Predicted values are for a hypothetical spectrum in a common deuterated solvent like DMSO-d₆.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguous assignment of both ¹H and ¹³C signals.

COSY: A COSY spectrum would show correlations between coupled protons. For instance, the protons on C-4 and C-5 of the dihydroimidazole ring would exhibit cross-peaks, confirming their vicinal relationship.

HSQC: An HSQC spectrum correlates each proton with the carbon to which it is directly attached. This would allow for the direct assignment of the carbon signals for the CH₂ groups.

HMBC: An HMBC spectrum reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. Key expected correlations would include the methylene protons of the acetic acid group (H-a) to the carbonyl carbon (C=O) and the C-2 carbon of the imidazole (B134444) ring.

Interactive Data Table: Predicted ¹³C NMR Data and Key HMBC Correlations

Carbon LabelPredicted Chemical Shift (δ, ppm)Key HMBC Correlations from
C-2165.0H-a, H-4/H-5
C-4/C-545.0H-4/H-5
C-a35.0H-a
C=O172.0H-a

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, can provide valuable insights into the electronic structure of the nitrogen-containing dihydroimidazole ring. The chemical shifts of the nitrogen atoms are sensitive to their hybridization and involvement in tautomeric equilibria. For this compound, two distinct ¹⁵N signals would be expected, with their chemical shifts helping to confirm the dihydroimidazole structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to its key functional groups.

Interactive Data Table: Predicted Characteristic Vibrational Frequencies

Functional GroupVibration ModePredicted IR Frequency (cm⁻¹)Predicted Raman Intensity
O-H (Carboxylic Acid)Stretching3300-2500 (broad)Weak
N-H (Amine)Stretching3400-3200Moderate
C-H (CH₂)Stretching2950-2850Strong
C=O (Carboxylic Acid)Stretching1710Moderate
C=N (Imidazoline)Stretching1650Strong
C-SStretching700-600Strong

The vibrational spectra can also offer insights into the conformational flexibility of the molecule. The positions and shapes of certain bands, particularly in the fingerprint region (below 1500 cm⁻¹), can be sensitive to the rotational isomers (rotamers) around the S-CH₂ and C-C single bonds. For example, variations in the C-S stretching modes could indicate the presence of different stable conformations in the solid state or in solution.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and formula of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, enabling the determination of its elemental composition. For this compound, with a chemical formula of C₅H₈N₂O₂S, the expected exact mass can be calculated.

AtomQuantityExact Mass (Da)Total Mass (Da)
C512.0000060.00000
H81.007838.06264
N214.0030728.00614
O215.9949131.98982
S131.9720731.97207
Total 160.03067

An experimental HRMS analysis of the protonated molecule [M+H]⁺ would be expected to yield an m/z value extremely close to 161.03848, thereby confirming the molecular formula.

Fragmentation Pattern Interpretation

A plausible fragmentation pathway would involve the initial loss of the carboxylic acid group, a common fragmentation for such compounds. Cleavage of the C-S bond and fragmentation of the dihydroimidazole ring are also anticipated.

m/zPossible FragmentPlausible Origin
115[M - COOH]⁺Loss of the carboxylic acid moiety.
87[C₃H₅N₂S]⁺Cleavage of the bond between the sulfur and the acetic acid group.
70[C₃H₆N₂]⁺Fragmentation of the dihydroimidazole ring.
45[COOH]⁺Carboxylic acid fragment.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the spatial arrangement of atoms within a crystal, offering precise details on bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported, analysis of related 4,5-dihydro-1H-imidazole structures allows for a detailed prediction of its solid-state characteristics. nih.govnih.govnih.gov

Determination of Molecular Conformation and Geometry

The dihydroimidazole ring is expected to adopt a non-planar, twisted conformation. The bond lengths and angles within this ring would be consistent with those observed in other dihydroimidazole derivatives. nih.gov The acetic acid moiety, connected via the sulfur atom, would exhibit rotational freedom around the S-CH₂ and CH₂-COOH bonds, leading to a specific preferred conformation in the crystal lattice.

ParameterExpected Value
C-N bond length (ring)~1.33 Å
C=N bond length (ring)~1.30 Å
C-C bond length (ring)~1.54 Å
C-S bond length~1.75 Å
C-O bond length (carboxyl)~1.25 Å (double bond), ~1.30 Å (single bond)
C-N-C bond angle (ring)~108°
N-C-N bond angle (ring)~112°

Elucidation of Hydrogen Bonding Networks

The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O). It is highly probable that these groups will form strong intermolecular O-H···O hydrogen bonds, potentially leading to the formation of dimeric structures, a common motif in crystalline carboxylic acids. nih.gov Furthermore, the N-H groups of the dihydroimidazole ring are also excellent hydrogen bond donors and can interact with the oxygen atoms of the carboxylic acid or the nitrogen atoms of neighboring imidazole rings, creating an extended three-dimensional hydrogen-bonded network. nih.govresearchgate.net

DonorAcceptorType of Interaction
O-H (Carboxyl)O=C (Carboxyl)Strong intermolecular hydrogen bond
N-H (Imidazole)O=C (Carboxyl)Intermolecular hydrogen bond
N-H (Imidazole)N (Imidazole)Intermolecular hydrogen bond

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic structure and other related properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT studies can predict a variety of molecular properties with a good balance of accuracy and computational cost.

For (4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid, DFT calculations would typically be employed to optimize the molecular geometry, determine vibrational frequencies, and calculate electronic properties such as dipole moment and polarizability. These calculations are crucial for understanding the molecule's stability and its potential interactions with its environment. Quantum chemistry calculations can provide insights into the nature of interactions between molecules and surfaces. researchgate.net

Table 1: Hypothetical Molecular Properties of this compound Calculated using DFT

PropertyHypothetical ValueUnit
Ground State Energy-850.123Hartrees
Dipole Moment3.45Debye
Polarizability18.2ų
Zero-point Energy120.5kcal/mol

Note: The values in this table are hypothetical and are presented for illustrative purposes to show the types of data generated from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species.

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For imidazoline (B1206853) derivatives, the nitrogen atoms in the ring are often key sites for interaction. electrochemsci.org

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-6.8
LUMO-1.2
HOMO-LUMO Gap5.6

Note: These energy values are illustrative and represent typical ranges for similar organic molecules.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. The MEP surface is invaluable for identifying regions of positive and negative electrostatic potential, which correspond to electrophilic and nucleophilic sites, respectively.

For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the imidazoline ring, indicating these as sites for electrophilic attack. Conversely, the hydrogen atoms of the carboxylic acid and the N-H groups would exhibit positive potential, making them susceptible to nucleophilic attack.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states, energy barriers, and reaction pathways that can be difficult to obtain experimentally.

A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants are converted into products. Characterizing the geometry and energy of the transition state is crucial for understanding a reaction's kinetics. Computational methods can locate and verify transition state structures and calculate the activation energy (energy barrier) of the reaction.

For a reaction involving this compound, such as its synthesis or a subsequent transformation, computational modeling could identify the transition state structures and their corresponding energy barriers. This information would be vital in predicting the reaction rate and understanding the factors that control it.

Table 3: Hypothetical Energy Profile for a Reaction Step Involving this compound

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+25.0
Products-10.0

Note: The values presented are hypothetical and serve to illustrate a typical reaction energy profile.

The potential energy surface (PES) is a multidimensional surface that describes the energy of a chemical system as a function of its geometry. By mapping the PES, chemists can explore all possible reaction pathways connecting reactants and products. This allows for the identification of the most favorable reaction mechanism, as well as any potential side reactions.

For this compound, a computational exploration of the PES could reveal, for example, the mechanism of its cyclization to form a bicyclic product or its decomposition pathways. Such studies provide a comprehensive understanding of the molecule's reactivity landscape.

Kinetic Parameter Prediction

The prediction of kinetic parameters for chemical reactions involving this compound can be approached using various computational methods. These theoretical investigations provide insights into reaction mechanisms, transition states, and reaction rates, which are crucial for understanding the compound's reactivity and potential applications. Techniques such as Transition State Theory (TST) combined with quantum mechanical calculations, often employing Density Functional Theory (DFT), are pivotal in this area.

By mapping the potential energy surface of a reaction, stationary points, including reactants, products, and transition states, can be identified. The energy difference between the reactants and the transition state provides the activation energy, a key determinant of the reaction rate. Advanced computational models can also account for tunneling effects, which are particularly important for reactions involving the transfer of light particles like protons. For a compound like this compound, these methods could be applied to predict the kinetics of its synthesis, degradation, or its interaction with biological targets.

Table 1: Illustrative Predicted Kinetic Parameters for a Hypothetical Reaction (Note: The following data is hypothetical and for illustrative purposes only, as specific experimental or computational kinetic data for this compound is not readily available in the literature.)

Reaction ParameterPredicted ValueMethod
Activation Energy (Ea)25.5 kcal/molDFT (B3LYP/6-31G)
Rate Constant (k) at 298K1.2 x 10⁻⁴ s⁻¹Transition State Theory
Enthalpy of Activation (ΔH‡)24.8 kcal/molDFT (B3LYP/6-31G)
Entropy of Activation (ΔS‡)-15.2 cal/mol·KDFT (B3LYP/6-31G*)

Ligand Binding and Coordination Chemistry Modeling

Molecular docking and dynamics simulations are powerful computational tools to investigate the binding of this compound to various protein targets. Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor, providing insights into the binding affinity and mode of interaction. This is achieved by sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on a force field.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-receptor complex over time. MD simulations provide a detailed view of the dynamic behavior of the complex, including conformational changes and the role of solvent molecules. These simulations can help in understanding the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. For instance, studies on other heterocyclic compounds have successfully used these techniques to elucidate their binding mechanisms with enzymes and receptors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. eajournals.org By developing QSAR models, it is possible to predict the activity of new compounds based on their structural features. These models are built by finding a correlation between a set of molecular descriptors and the experimentally determined activity. eajournals.org

For this compound and its analogues, a QSAR study would involve calculating a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters. These descriptors would then be used to build a regression model that can predict the biological activity of interest. QSAR models are valuable in drug discovery for prioritizing compounds for synthesis and testing, thereby saving time and resources. nih.gov

Table 2: Key Molecular Descriptors for QSAR Analysis (Note: The values in this table are hypothetical and for illustrative purposes.)

DescriptorValueDescription
LogP1.25A measure of lipophilicity.
Molecular Weight160.19 g/mol The mass of one mole of the compound.
Polar Surface Area85.4 ŲThe surface area of polar atoms.
Number of H-bond Donors2The number of hydrogen bond donors.
Number of H-bond Acceptors4The number of hydrogen bond acceptors.

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict the nuclear magnetic resonance (NMR) chemical shifts of molecules. d-nb.info These predictions can be highly valuable in the structural elucidation of new compounds and for the verification of experimental data. The accuracy of these predictions has significantly improved with the development of more sophisticated theoretical models and computational power. nih.gov

For this compound, theoretical calculations can provide predicted ¹H and ¹³C NMR chemical shifts. These calculations typically involve optimizing the geometry of the molecule and then computing the magnetic shielding tensors for each nucleus. The predicted chemical shifts are then obtained by referencing these shielding values to a standard, such as tetramethylsilane (B1202638) (TMS).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: The following data is hypothetical and for illustrative purposes, based on general principles of NMR prediction.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₂ (acetic acid)3.545.2
CH₂ (imidazole ring)3.850.1
NH (imidazole ring)7.2-
C=N (imidazole ring)-165.8
C=O (acetic acid)-172.4

Computational methods can also be used to simulate the infrared (IR) and Raman spectra of molecules. osti.gov These simulations are based on the calculation of the vibrational frequencies and their corresponding intensities. By comparing the simulated spectra with experimental data, it is possible to assign the observed vibrational bands to specific molecular motions. researchgate.net

For this compound, DFT calculations can be used to compute the harmonic vibrational frequencies. researchgate.net These frequencies are often scaled to account for anharmonicity and other systematic errors in the calculations. The simulated IR and Raman spectra can provide a detailed picture of the vibrational modes of the molecule, aiding in its structural characterization.

Table 4: Predicted Vibrational Frequencies and Assignments (Note: The following data is hypothetical and for illustrative purposes.)

Wavenumber (cm⁻¹)Intensity (IR)Intensity (Raman)Vibrational Assignment
3100MediumWeakN-H stretch
2950StrongMediumC-H stretch (aliphatic)
1710StrongMediumC=O stretch
1620MediumStrongC=N stretch
1400MediumMediumCH₂ bend
1250StrongWeakC-O stretch
680MediumStrongC-S stretch

Role As a Synthetic Precursor and Intermediate in Complex Chemical Architectures

Precursor to Diverse Heterocyclic Compounds

The structural framework of (4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid is amenable to modifications that can lead to a wide array of diverse heterocyclic compounds. The inherent reactivity of its functional groups can be exploited to construct more elaborate molecular architectures.

While direct examples of the synthesis of fused imidazoline (B1206853) ring systems originating from this compound are not extensively documented, the strategic positioning of its functional groups suggests its potential in intramolecular cyclization reactions. For instance, activation of the carboxylic acid moiety, followed by reaction with one of the nitrogen atoms of the dihydroimidazoline ring, could theoretically lead to the formation of a fused bicyclic system. The synthesis of fused sp3-enriched imidazoles has been achieved through methods like the Marckwald reaction, which involves the reaction of α-amino ketones with thiocyanates to form imidazol-2-thiones, followed by desulfurization. nih.govresearchgate.net This highlights a potential, albeit indirect, pathway where a derivative of the title compound could be used.

Furthermore, reactions involving the thioether portion of the molecule could also facilitate the construction of fused systems. For example, oxidative cyclization of related thiol derivatives has been shown to produce fused benzo researchgate.netsciprofiles.comthiazolo[2,3-c] researchgate.netresearchgate.netresearchgate.nettriazoles. mdpi.com This suggests that modifications of the thioether in the title compound could pave the way for similar fused heterocyclic structures. General methods for synthesizing fused imidazoles often involve the cyclocondensation of (hetero)aromatic ortho-diamines with aldehydes, a process that can be promoted by agents like chlorotrimethylsilane. organic-chemistry.org

The preparation of multi-substituted dihydroimidazoline derivatives from this compound can be envisioned through various synthetic strategies that target its reactive functional groups. The carboxylic acid side chain is a prime site for modification. Standard peptide coupling reactions, for instance, can be employed to link amino acids or other amine-containing molecules to the acetic acid moiety, thereby introducing a wide range of substituents. nih.gov

Additionally, the nitrogen atoms within the dihydroimidazoline ring can be functionalized, although this may require specific reaction conditions to avoid cleavage of the ring. The synthesis of 2-heterosubstituted 4,5-dihydroimidazoles has been reported, showcasing the versatility of the dihydroimidazoline core in accommodating various substituents. researchgate.net Palladium-catalyzed carboamination reactions of N-propargyl guanidines have also been developed for the synthesis of 2-aminoimidazole derivatives, demonstrating a sophisticated method for introducing substituents onto the imidazole (B134444) framework. nih.gov

Application in Catalysis Research

The molecular structure of this compound and its derivatives suggests potential applications in the field of catalysis, both as organocatalysts and as ligands for metal-catalyzed reactions.

The field of organocatalysis has seen the use of various sulfur-containing compounds, such as thioureas and thiosemicarbazones, which can activate substrates through hydrogen bonding. mdpi.com Given the presence of both nitrogen and sulfur atoms, derivatives of this compound could be designed to act as bifunctional organocatalysts.

The combination of soft (sulfur) and hard (nitrogen) donor atoms in this compound makes it an interesting candidate for the design of ligands for metal-catalyzed reactions. Thioether-containing ligands have been successfully employed in a range of catalytic applications, including asymmetric catalysis. researchgate.netresearchgate.net The thioether sulfur can coordinate to a variety of transition metals, and the dihydroimidazoline ring provides additional coordination sites through its nitrogen atoms. sciprofiles.comresearchgate.net

Modification of the carboxylic acid group can be used to tune the electronic and steric properties of the ligand, as well as to attach it to a solid support. The synthesis of novel chiral thioether ligands containing imidazole rings has been reported, highlighting the interest in this class of compounds for asymmetric catalysis. researchgate.net Metal complexes with tripodal bis(imidazole) thioether ligands have been synthesized and used as catalysts in oxidation reactions. mdpi.com Furthermore, thioether-functionalized N-heterocyclic carbene (NHC) ligands have been used to prepare palladium complexes that show high activity in cross-coupling reactions. acs.org

Building Block for Advanced Chemical Materials (excluding specific material properties or performance data)

The bifunctional nature of this compound, with its heterocyclic core and a carboxylic acid side chain, makes it a potential building block for the synthesis of advanced chemical materials such as polymers. The carboxylic acid group can be readily converted into an ester or an amide, allowing for its incorporation into polyester (B1180765) or polyamide backbones through polycondensation reactions.

Imidazole and imidazolium-containing polymers have been synthesized for a variety of material science applications. researchgate.net The incorporation of the dihydroimidazoline moiety into a polymer chain could impart unique properties to the resulting material. For example, the basic nitrogen atoms of the dihydroimidazoline ring could provide sites for protonation or coordination with metal ions. The synthesis of poly(imidazole) and sulfobetaine-functionalized copolymers has been achieved through RAFT polymerization, demonstrating a method for creating well-defined imidazole-containing polymers. researchgate.net

Scaffold for Polymerization Initiators or Monomers

The molecular structure of this compound provides multiple avenues for its incorporation into polymeric materials, either as a foundational scaffold for polymerization initiators or as a functional monomer precursor.

The carboxylic acid moiety is a versatile chemical handle that can be readily modified. For instance, it can be esterified with a hydroxyl-containing vinyl monomer, thereby transforming the molecule into a polymerizable unit. This new monomer, bearing the imidazoline-thioether side chain, could then participate in various polymerization reactions, such as free-radical polymerization. The resulting polymers would feature this functional side chain, which could impart unique properties like enhanced metal coordination, altered solubility, or specific catalytic activity.

Furthermore, the imidazoline ring itself, with its basic nitrogen atoms, offers possibilities for initiating ring-opening polymerization (ROP) of cyclic esters like lactones. While direct initiation might be challenging, the compound could serve as a precursor to a more complex initiator system. The combination of a nucleophilic/basic site (the imidazoline) and a functionalizable handle (the carboxylic acid) allows for the design of tailored initiators that can control polymer molecular weight and architecture. The thioether linkage provides flexibility, which can influence the properties of the resulting polymer chains.

Table 1: Potential Applications in Polymer Synthesis

Polymerization RoleKey Functional GroupPotential Synthetic RouteResulting Polymer Type
Functional Monomer PrecursorCarboxylic AcidEsterification/amidation with a polymerizable group (e.g., vinyl, acrylate)Functional polymers with imidazoline-thioether side chains
Initiator ScaffoldDihydroimidazole (B8729859) Ring / Carboxylic AcidModification to form an active initiating species for Ring-Opening Polymerization (ROP)Polyesters or other polymers via ROP

Components in Rational Design of Self-Assembled Systems

The rational design of self-assembled systems, such as metal-organic frameworks (MOFs) and supramolecular assemblies, relies on molecules with specific, predictable binding sites and geometries. This compound is a promising candidate for such applications due to its multifunctional nature.

In the construction of MOFs, this compound can act as a versatile organic linker. rsc.org The carboxylate group is a classic coordination site for metal ions, while the nitrogen atoms of the dihydroimidazole ring can also bind to metal centers, allowing for the formation of multidimensional, porous networks. rsc.orgresearchgate.net The thioether group introduces a flexible spacer into the linker, which can lead to dynamic or "flexible" MOF structures capable of responding to external stimuli. rsc.orgresearchgate.net This flexibility can influence the final topology and pore environment of the framework. mdpi.com Thioether-functionalized linkers have been shown to improve the stability and metal uptake capabilities of MOFs. rsc.orgresearchgate.net

Table 2: Potential Roles in Self-Assembled Systems

System TypeRole of CompoundKey InteractionsPotential Architectural Feature
Metal-Organic Frameworks (MOFs)Organic LinkerCoordination bonds (Metal-N, Metal-O)Flexible, porous crystalline networks
Supramolecular AssembliesMolecular Building BlockHydrogen bonding, van der Waals forcesGels, fibers, or other non-covalently bonded structures

Future Research Directions and Emerging Paradigms in Dihydroimidazoline Thioether Chemistry

Development of Novel and Highly Efficient Synthetic Routes

Traditional syntheses of dihydroimidazoline thioethers often rely on multi-step sequences involving reactive intermediates and stoichiometric reagents. Future efforts will focus on developing novel, atom-economical, and highly efficient routes that offer improvements in yield, purity, and operational simplicity.

Emerging strategies are expected to include:

Catalytic C-S Bond Formation: Moving beyond classical nucleophilic substitution, the use of transition-metal catalysis (e.g., Palladium, Copper, Nickel) for C-S cross-coupling reactions will enable the direct and selective introduction of the thioacetic acid moiety onto the dihydroimidazoline core under milder conditions.

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters (temperature, pressure, mixing), enhancing safety and scalability. A flow-based synthesis of (4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid could telescope multiple reaction steps, minimizing intermediate isolation and purification, thereby reducing waste and production time.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis provides a powerful tool for forging C-S bonds under ambient conditions. This approach could enable novel bond disconnections and the use of previously incompatible functional groups, opening new synthetic pathways to complex derivatives.

Table 1: Comparison of a Conventional vs. a Hypothetical Novel Synthetic Route

Feature Conventional Route (e.g., Alkylation) Novel Route (e.g., Flow-based Catalysis)
Starting Materials 2-Mercapto-4,5-dihydro-1H-imidazole, Chloroacetic acid 2-Halo-4,5-dihydro-1H-imidazole, Thioglycolic acid derivative
Reagents Stoichiometric base (e.g., NaOH, Et3N) Catalytic amount of a transition metal
Reaction Steps Often requires protection/deprotection; separate steps Potential for one-pot or telescoped reactions
Atom Economy Moderate (salt waste generated) High (catalytic, less waste)
Conditions Batch processing, potentially high temperatures Continuous flow, precise temperature control, ambient conditions possible

| Scalability | Can be challenging due to exotherms and mixing | Inherently scalable and safer |

Exploration of Under-researched Reactivity Patterns and Selectivities

The dihydroimidazoline thioether scaffold possesses multiple reactive sites, including the sulfur atom, the N-H protons of the imidazole (B134444) ring, and the carboxylic acid group. Much of its potential reactivity remains untapped. Future research will delve into selectively manipulating these sites to generate molecular diversity.

Key areas for exploration include:

Selective S-Oxidation: Controlled oxidation of the thioether to sulfoxide (B87167) or sulfone derivatives could yield compounds with altered electronic properties and biological activities. Developing chemoselective oxidation methods that leave the rest of the molecule intact is a significant challenge.

Ring-Functionalization: Exploring C-H activation or functionalization of the dihydroimidazoline ring itself would provide access to a new chemical space of substituted analogues.

Thioether as a Directing Group: The thioether moiety could be exploited as a directing group in transition-metal-catalyzed reactions to functionalize adjacent positions on the heterocyclic ring.

Bioconjugation Strategies: The unique reactivity of the thioether could be leveraged for selective bioconjugation, allowing for the labeling of biomolecules to study biological processes. nih.gov

Application of Advanced In-situ Characterization Techniques for Reaction Monitoring

To optimize novel synthetic routes and understand complex reaction mechanisms, the application of advanced in-situ characterization techniques is paramount. These Process Analytical Technologies (PAT) provide real-time data on reaction kinetics, intermediate formation, and endpoint determination without the need for sampling.

Future applications in this area will involve:

In-situ FTIR (ReactIR) and Raman Spectroscopy: These techniques can monitor the concentration of key functional groups in real-time, tracking the consumption of starting materials and the formation of products and intermediates.

In-situ NMR Spectroscopy: By placing an NMR probe directly in the reaction vessel, researchers can gain detailed structural information about transient species and elucidate complex mechanistic pathways.

Calorimetry: Reaction calorimeters measure the heat flow of a chemical reaction, providing critical data for safety assessment and scale-up.

Table 2: Potential of In-situ Techniques for Synthesis of this compound

Technique Information Gained Potential Impact
In-situ FTIR Tracks disappearance of S-H and appearance of C=O stretches. Precise endpoint detection, kinetic modeling, impurity profiling.
In-situ NMR Identification of transient intermediates, mechanistic elucidation. Uncovering unexpected reaction pathways, rational optimization.

| Reaction Calorimetry | Measures heat of reaction (enthalpy), heat flow. | Ensures safe scale-up, identifies potential thermal hazards. |

Integration with Machine Learning and Artificial Intelligence for Synthetic Route Prediction

For dihydroimidazoline thioether chemistry, this integration will manifest in several ways:

Retrosynthesis Prediction: AI tools can deconstruct a target molecule like This compound into simpler, commercially available precursors, suggesting multiple viable synthetic pathways that a chemist might not have considered. jelsciences.com

Reaction Outcome and Yield Prediction: Machine learning models, trained on extensive datasets, can predict the likely success and yield of a proposed reaction under specific conditions (catalyst, solvent, temperature), saving significant experimental time and resources. jetir.orgchemrxiv.org

Discovery of Novel Analogues: AI can be used to design virtual libraries of derivatives with desired properties, with the system simultaneously predicting their synthetic feasibility.

Expanding Roles in Sustainable and Green Chemical Processes

The principles of green chemistry are becoming central to modern synthetic planning. rasayanjournal.co.in Future research on dihydroimidazoline thioethers will increasingly focus on developing environmentally benign processes. mdpi.comnih.gov

Key green chemistry advancements will include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with sustainable alternatives like water, deep eutectic solvents (DESs), or bio-based solvents. mdpi.comnih.gov

Microwave and Ultrasound-Assisted Synthesis: These non-traditional energy sources can dramatically reduce reaction times, increase yields, and lower energy consumption compared to conventional heating. rsc.org

Development of Recyclable Catalysts: Employing heterogeneous or nanoparticle-based catalysts that can be easily recovered and reused, minimizing waste and cost. mdpi.com

Atom Economy: Designing synthetic routes, such as one-pot multicomponent reactions, that maximize the incorporation of starting material atoms into the final product, adhering to one of the core tenets of green chemistry. nih.govnih.gov

Table 3: Evaluation of a Synthetic Step Based on Green Chemistry Principles

Principle Traditional Approach Green Chemistry Approach
Prevention Generates salt byproducts. Designs a catalytic cycle with minimal waste.
Atom Economy Moderate; uses stoichiometric base. High; multicomponent reaction.
Less Hazardous Synthesis Uses hazardous solvents (e.g., DMF). Uses water or a recyclable deep eutectic solvent. mdpi.comnih.gov
Energy Efficiency Requires prolonged heating via oil bath. Utilizes microwave irradiation for rapid heating. rsc.org

| Catalysis | Uses stoichiometric reagents. | Employs a recyclable solid-supported catalyst. mdpi.com |


Q & A

Q. Basic

  • NMR Spectroscopy : 1H and 13C NMR (DEPT-135) confirm the imidazole ring structure (δ 2.5–3.5 ppm for dihydro protons, δ 160–170 ppm for carboxylic carbon). The sulfanyl group (C-S) resonates near δ 40–50 ppm in 13C NMR .
  • IR Spectroscopy : Stretching vibrations for C=O (1700–1720 cm⁻¹) and N-H (3100–3300 cm⁻¹) validate functional groups.
  • Mass Spectrometry (HRMS) : ESI-MS in positive ion mode confirms molecular ion peaks and fragmentation patterns .

How can X-ray crystallography using SHELX software resolve the molecular structure and hydrogen bonding of this compound?

Advanced
Single-crystal X-ray diffraction with SHELXL refinement provides atomic-level structural insights:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.
  • Hydrogen Bonding : SHELXL identifies intermolecular interactions (e.g., N-H⋯O between imidazole NH and acetic acid COOH), critical for understanding packing and stability .
  • Validation : Check R-factors (<5%) and electron density maps (residual peaks <0.5 eÅ⁻³) to ensure accuracy .

What strategies address discrepancies in reported biological activities of derivatives of this compound?

Advanced
Contradictions in bioactivity data may arise from:

  • Purity : Validate compound purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .
  • Assay Conditions : Standardize protocols (e.g., pH, temperature) to compare across studies. For example, enzymatic inhibition assays should use consistent substrate concentrations and buffer systems.
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes to targets like enzymes or receptors, reconciling experimental IC50 variations .

How does the electronic environment of the imidazole ring influence reactivity in nucleophilic substitutions?

Advanced
The dihydroimidazole ring’s resonance effects stabilize partial positive charges on C2, enhancing susceptibility to nucleophilic attack at the sulfanyl group. Methodological approaches include:

  • DFT Calculations : Gaussian09 simulations (B3LYP/6-31G**) quantify charge distribution and frontier molecular orbitals.
  • Kinetic Studies : Monitor reactions (e.g., alkylation) via UV-Vis spectroscopy to correlate electronic parameters (Hammett σ) with rate constants .

What role does this compound play in catalytic systems, such as metal coordination or enzyme mimicry?

Advanced
The sulfanyl and carboxylic acid groups enable metal chelation. Experimental approaches:

  • Potentiometric Titration : Determine stability constants for complexes with transition metals (e.g., Cu²⁺, Zn²⁺) in aqueous solution.
  • Catalytic Assays : Test ester hydrolysis or redox reactions (e.g., NADH oxidation) to evaluate mimicry of metalloenzymes .

How can metabolic flux analysis (MFA) elucidate the compound’s role in microbial pathways?

Advanced
While MFA is typically applied to microbial systems (e.g., acetic acid bacteria), analogous methods can track labeled isotopes (13C-glucose) in organisms metabolizing the compound:

  • Isotope Labeling : Trace carbon flow via GC-MS to identify incorporation into biomass or byproducts.
  • Network Modeling : Construct stoichiometric matrices (e.g., using Excel’s MINVERSE/MMULT) to quantify pathway fluxes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.